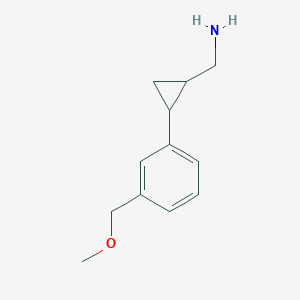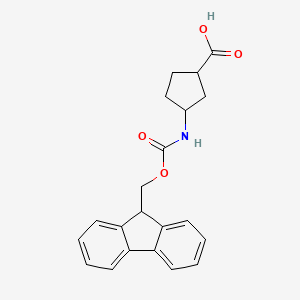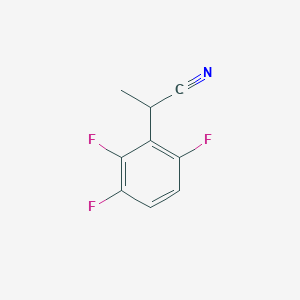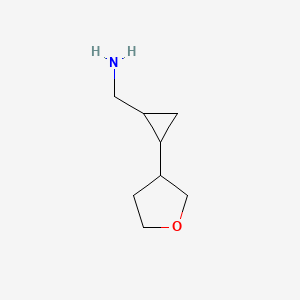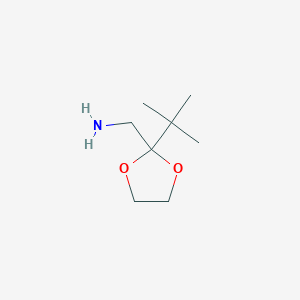
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is a chemical compound that features a dioxolane ring substituted with a tert-butyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of tert-butyl-substituted dioxolane with methanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its ability to form stable complexes with biological molecules makes it a candidate for drug development and biochemical research .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-Tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with molecular targets through its functional groups. The methanamine group can form hydrogen bonds and ionic interactions, while the dioxolane ring provides structural stability. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Similar structure but with different substituents.
tert-Butyl (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-diphenyl-silane: Contains a silane group instead of methanamine.
Uniqueness
(2-Tert-butyl-1,3-dioxolan-2-yl)methanamine is unique due to its combination of a tert-butyl group and a methanamine group on a dioxolane ring. This specific arrangement provides distinct reactivity and stability, making it valuable for specialized applications in synthesis and industry .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2-tert-butyl-1,3-dioxolan-2-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6,9H2,1-3H3 |
InChI Key |
RIJRDQNAUXSTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OCCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






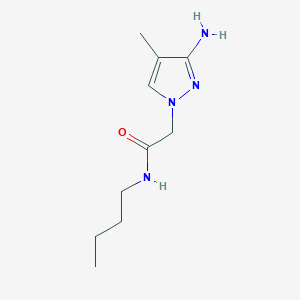
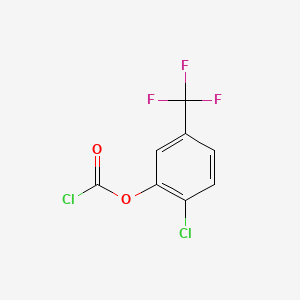
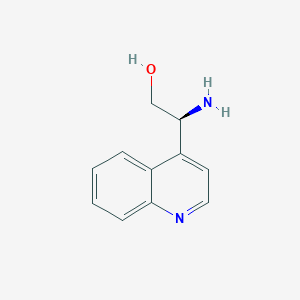
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)

